4-Amino-3-(dimethylamino)benzoic acid

Catalog No.
S15657217
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(dimethylamino)benzoic acid

Product Name

4-Amino-3-(dimethylamino)benzoic acid

IUPAC Name

4-amino-3-(dimethylamino)benzoic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,10H2,1-2H3,(H,12,13)

InChI Key

OUPPBZSJFBJGFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)N

4-Amino-3-(dimethylamino)benzoic acid, also known as N,N-dimethyl-4-aminobenzoic acid, is an organic compound classified under aminobenzoic acids. Its chemical formula is C₉H₁₁N₁O₂, and it has a molecular weight of approximately 165.19 g/mol. The compound features a benzene ring with an amino group and a dimethylamino group attached, making it a derivative of benzoic acid. This structure contributes to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry .

Typical for amines and carboxylic acids:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, while the amino group can accept protons, allowing the compound to act as both an acid and a base.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, particularly with electrophiles due to its electron-donating characteristics.

These reactions can be utilized in synthetic pathways to create more complex molecules or derivatives for specific applications.

Research indicates that 4-Amino-3-(dimethylamino)benzoic acid exhibits various biological activities. It has been studied for its potential roles in:

  • Antiviral Activity: Some studies suggest that compounds similar to 4-amino-3-(dimethylamino)benzoic acid may inhibit viral replication, particularly against RNA viruses such as SARS-CoV .
  • Pharmacological Properties: While the exact pharmacological actions are not fully elucidated, it has been classified as an experimental drug with potential therapeutic applications .

Several synthesis methods have been developed for 4-Amino-3-(dimethylamino)benzoic acid:

  • Nitration and Reduction: Starting from benzoic acid derivatives, nitration can introduce a nitro group at the para position, followed by reduction to yield the corresponding amine.
  • Direct Amination: Reaction of 3-(dimethylamino)benzoic acid with ammonia or amines can selectively introduce the amino group at the appropriate position.
  • Amination of Halogenated Precursors: Halogenated benzoic acids can be reacted with dimethylamine under basic conditions to yield the target compound.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

4-Amino-3-(dimethylamino)benzoic acid has several applications:

  • Pharmaceuticals: It is being explored for its potential use in drug formulations due to its biological activities.
  • Research Reagent: Used in biochemical assays and studies involving amino acids and amines.
  • Dyes and Pigments: The compound may serve as an intermediate in synthesizing dyes due to its aromatic structure.

Interaction studies of 4-Amino-3-(dimethylamino)benzoic acid focus on its binding affinity and effects on biological systems. Notably:

  • Protein Interactions: Investigations into how this compound interacts with proteins involved in viral replication have shown promising results, indicating possible inhibitory effects on certain viral enzymes .
  • Cellular Uptake: Studies on intestinal absorption suggest favorable properties for bioavailability, making it a candidate for oral drug delivery systems .

Several compounds share structural similarities with 4-Amino-3-(dimethylamino)benzoic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-Aminobenzoic AcidC₇H₈N₂O₂Lacks dimethylamino group; simpler structure
3-Amino-4-(dimethylamino)benzoic AcidC₉H₁₃N₂O₂Different amino positioning affecting activity
N,N-Dimethylaminobenzoic AcidC₉H₁₁N₃O₂Contains an additional amine; altered properties

These compounds illustrate variations in biological activity and chemical reactivity due to differences in their functional groups and structural arrangements.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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